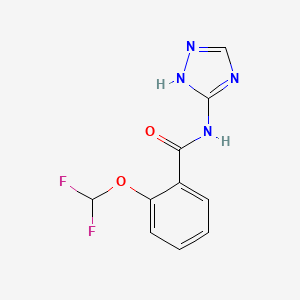
2-((1-(Tert-butyl)-1h-tetrazol-5-yl)thio)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Tert-butyl)-1h-tetrazol-5-yl)thio)acetonitrile is a chemical compound that features a tetrazole ring, a thioether linkage, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(Tert-butyl)-1h-tetrazol-5-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted tetrazoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-((1-(Tert-butyl)-1h-tetrazol-5-yl)thio)acetonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((1-(Tert-butyl)-1h-tetrazol-5-yl)thio)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with active sites, while the thioether and nitrile groups can modulate the compound’s binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrazole derivatives such as 5-(tert-butyl)-1H-tetrazole and 2-(1H-tetrazol-5-yl)acetonitrile .
Uniqueness
What sets 2-((1-(Tert-butyl)-1h-tetrazol-5-yl)thio)acetonitrile apart is its combination of a tetrazole ring, a thioether linkage, and a nitrile group, which provides a unique set of chemical and physical properties.
Propiedades
Fórmula molecular |
C7H11N5S |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
2-(1-tert-butyltetrazol-5-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C7H11N5S/c1-7(2,3)12-6(9-10-11-12)13-5-4-8/h5H2,1-3H3 |
Clave InChI |
ANCTYBMQQFTPPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=NN=N1)SCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine](/img/structure/B14911554.png)

![8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14911568.png)








![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)

